1-methyl-3-phenyl-1H-pyrazol-5-ol

Physicochemical Properties Lipophilicity Thermal Stability

Antiparasitic drug discovery programs often stall due to poor selectivity indices of clinical candidates. 1-Methyl-3-phenyl-1H-pyrazol-5-ol is a privileged phenylpyrazole scaffold that directly yields bis-derivatives with IC50 ≤10 µM against Leishmania mexicana and T. brucei, achieving selectivity indices >111 (>6× vs. nifurtimox). • Direct precursor for tandem Knoevenagel-Michael multicomponent synthesis • Enables rapid SAR exploration against MRSA (MIC 4-16 µg/mL) and resistant fungal strains • High melting point (213-215°C) compatible with hot-melt extrusion. Supplied as ≥97% purity solid with full analytical documentation.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 34347-81-4
Cat. No. B1303093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-1H-pyrazol-5-ol
CAS34347-81-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3
InChIKeyINOLYMVSZFIBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-1H-pyrazol-5-ol Technical Specifications


1-Methyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound classified as a phenylpyrazole derivative . It possesses a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol. The compound exists as a tautomeric mixture in solution, with the predominant form being the 1H-pyrazol-5-ol structure . It is typically supplied as a solid with a purity of ≥97% . Its key physicochemical properties include a melting point of 213-215°C and a calculated LogP of 0.6263 [1].

Tautomeric state 5‑Hydroxy form; distinct from 5‑oxo pyrazolone isomers
Synthetic utility Core for Knoevenagel‑Michael bis‑pyrazole assembly
Thermal profile Elevated melting point supports high‑temperature processing methods

1-Methyl-3-phenyl-1H-pyrazol-5-ol: Distinguishing from Pyrazolones


Superficially similar pyrazole derivatives such as 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) and 1-phenyl-3-methyl-5-pyrazolone cannot be considered interchangeable with 1-methyl-3-phenyl-1H-pyrazol-5-ol. The key structural distinction lies in the tautomeric equilibrium and substitution pattern: 1-methyl-3-phenyl-1H-pyrazol-5-ol exists primarily as the 5-hydroxy form, whereas edaravone and related pyrazolones are 5-oxo tautomers . This tautomeric state fundamentally alters the compound's hydrogen-bonding capacity, reactivity profile, and metabolic stability. Furthermore, the presence of a methyl group at N1 rather than N2 in the pyrazole ring shifts the electron distribution and impacts the compound's lipophilicity and pharmacokinetic parameters [1]. These differences translate into distinct biological activity profiles and synthetic utility, making the selection of the correct isomer critical for research reproducibility and lead optimization.

Tautomer mismatch
5‑Hydroxy pyrazole form differs from 5‑oxo pyrazolones in hydrogen‑bonding and reactivity; direct substitution may alter synthesis outcomes.
N‑alkyl substitution pattern
N1‑methyl (vs. N2‑methyl) shifts electron density and lipophilicity, impacting scaffold behavior in biological assays.
Metabolic stability context
Class‑level CYP2E1 affinity inference does not guarantee metabolic stability of derivatives; requires compound‑specific verification.

1-Methyl-3-phenyl-1H-pyrazol-5-ol Quantitative Evidence


Lipophilicity & Thermal Stability vs. Edaravone

1-Methyl-3-phenyl-1H-pyrazol-5-ol exhibits a calculated LogP of 0.6263, reflecting moderate lipophilicity [1]. In contrast, the clinically used pyrazolone derivative edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has a reported LogP of 0.97 [2]. This difference of approximately 0.34 LogP units indicates that 1-methyl-3-phenyl-1H-pyrazol-5-ol is slightly more hydrophilic. Additionally, the target compound has a high melting point of 213-215°C [1], whereas edaravone melts at 128-131°C [3], demonstrating superior thermal stability for applications requiring elevated processing temperatures.

Lipophilicity & Thermal
Cross‑study
LogP 0.63, MP 213–215 °C
Edaravone: LogP 0.97, MP 128–131 °C
ΔLogP −0.34, ΔMP +85 °C
Distinct lipophilicity and thermal profiles may support differential solvent compatibility and processing conditions.
Calculated LogP; experimental melting points from multiple sources.
Physicochemical Properties Lipophilicity Thermal Stability

Metabolic Stability: Pyrazole Bioisostere Advantage

Pyrazole scaffolds, including 1-methyl-3-phenyl-1H-pyrazol-5-ol, function as more lipophilic and metabolically stable bioisosteres of phenol [1]. In comparative studies of pyrazole derivatives, the pyrazole ring exhibited reduced susceptibility to Phase I oxidative metabolism compared to phenolic analogs [2]. Specifically, pyrazole had moderate affinity toward the CYP2E1 catalytic site (Ki not specified) that improved when a methyl group was introduced at either position 3 or 4 [2]. The presence of a phenyl group at position 3, as in the target compound, does not improve binding affinity, indicating a potential for reduced CYP-mediated metabolism relative to simple phenols [2].

Metabolic Stability
Class‑level
Pyrazole scaffold shows reduced CYP2E1 affinity relative to phenol (class‑level SAR); methyl substitution may further modulate binding.
Scaffold may reduce oxidative metabolism compared to phenolic bioisosteres, per class‑level data.
Inferred from CYP2E1 studies; requires derivative‑specific ADME validation.
Metabolic Stability Bioisosterism ADME

Anti-Trypanosomatid Potential

A series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which incorporate the target compound's core scaffold, were evaluated against Leishmania mexicana and Trypanosoma brucei [1]. Ten compounds from this series exhibited IC50 ≤ 10 µM against L. mexicana promastigotes, and five compounds showed IC50 ≤ 10 µM against T. brucei bloodstream forms [1]. The hits demonstrated moderate selectivity (selectivity index, SI, compared to murine macrophages = 5–26) [1]. One derivative displayed an SI (>111–189) against T. brucei that surpassed, by >6-fold, the selectivity of the clinical drug nifurtimox (SI = 13–28.5) [1].

Anti‑Trypanosomatid
Class‑level
Core scaffold in bis‑derivatives: IC50 ≤10 µM (L. mexicana, T. brucei)
Nifurtimox: SI 13–28.5
One derivative SI >111–189 (>6‑fold higher selectivity index)
Class‑level evidence supports use as a building block for anti‑parasitic compound libraries.
Data from 4,4′‑(arylmethylene)bis derivatives; compound‑specific validation required.
Anti-Trypanosomatid Leishmania Trypanosoma brucei

Broad-Spectrum Antimicrobial Potential

A series of 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives, structurally related to the target compound, were evaluated for antimicrobial activity [1]. Compounds (3d, 3m, 4a, 4b, 4d, and 4g) showed potent antibacterial activity against MSSA and MRSA with MIC values ranging between 4 and 16 µg/mL, comparable to ciprofloxacin (MIC = 8–16 µg/mL) [1]. Compounds (4a, 4h, 4i, and 4l) exhibited potent antifungal activity against Aspergillus niger with MIC ranging between 16 and 32 µg/mL, which is 4- to 8-fold more potent than fluconazole (MIC = 128 µg/mL) [1].

Antimicrobial
Class‑level
Related derivatives: MIC 4–16 µg/mL (MSSA, MRSA); 16–32 µg/mL (A. niger)
Ciprofloxacin MIC 8–16 µg/mL; Fluconazole MIC 128 µg/mL
Antifungal activity 4–8 fold lower MIC than fluconazole
Class‑level antibacterial and antifungal activity observed; scaffold may be relevant for antimicrobial SAR exploration.
Values from analog series; direct compound data not available.
Antibacterial Antifungal Antimicrobial

Antioxidant Activity: Safety vs. Edaravone

4-Aminopyrazol-5-ol derivatives, analogs of the target compound, were evaluated for antioxidant activity in comparison with edaravone (EDA) [1]. The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), exhibited antioxidant activities: ABTS, 0.93 TEAC; FRAP, 0.98 TE; and ORAC, 4.39 TE [1]. Notably, APH and its NH-analog were not cytotoxic against cultured normal human fibroblasts even at 100 µM, in contrast to EDA [1]. This suggests that the 1H-pyrazol-5-ol scaffold may confer a favorable safety profile relative to the 2-pyrazolin-5-one scaffold of edaravone.

Antioxidant Safety Context
Class‑level
4‑Amino analog: ABTS 0.93 TEAC; FRAP 0.98 TE; ORAC 4.39 TE; no cytotoxicity at 100 µM
Edaravone: cytotoxicity observed at similar concentrations
Reported absence of cytotoxicity in fibroblast assay for analog
Analog antioxidant activity and lower cytotoxicity in normal fibroblasts provide a starting point for safety‑conscious lead design.
Class‑level inference; safety context requires compound‑specific review.
Antioxidant Free Radical Scavenger Oxidative Stress

1-Methyl-3-phenyl-1H-pyrazol-5-ol Application Scenarios


Anti-Trypanosomatid Bis-Pyrazole Synthesis

The compound serves as a direct precursor for the one-pot, multicomponent synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives via tandem Knoevenagel-Michael reactions [1]. These bis-derivatives have demonstrated IC50 values ≤10 µM against Leishmania mexicana and Trypanosoma brucei, with selectivity indices exceeding 111 in some cases, outperforming the clinical drug nifurtimox by >6-fold in selectivity [1].

Antimicrobial Lead Optimization

Given the potent antibacterial (MIC 4-16 µg/mL against MRSA) and antifungal (MIC 16-32 µg/mL against A. niger, 4-8 fold better than fluconazole) activities of closely related 1H-pyrazol-5-ol derivatives [2], 1-methyl-3-phenyl-1H-pyrazol-5-ol is a privileged scaffold for medicinal chemistry campaigns targeting resistant bacterial and fungal strains.

Antioxidant Drug Discovery with Improved Safety

Analogs based on the 1H-pyrazol-5-ol core, such as 4-amino-3-methyl-1-phenylpyrazol-5-ol, have exhibited antioxidant efficacy comparable to edaravone in ABTS, FRAP, and ORAC assays, while demonstrating a superior cytotoxicity profile (no toxicity at 100 µM in normal fibroblasts) [3]. This positions the target compound as a key intermediate for developing safer radical-scavenging therapeutics.

High Thermal Stability Formulation

With a melting point of 213-215°C—significantly higher than the 128-131°C of edaravone [4][5]—1-methyl-3-phenyl-1H-pyrazol-5-ol is more compatible with high-temperature processing techniques such as hot-melt extrusion or melt granulation, expanding the range of viable drug delivery technologies.

Application
Selection Property
Validation Focus
Trypanosomatid inhibitor synthesis
One‑pot Knoevenagel‑Michael bis‑pyrazole reactivity
In vitro anti‑parasitic assay endpoint response
Antimicrobial scaffold derivatization
1,4‑Disubstitution versatility on pyrazol‑5‑ol core
MIC endpoints against drug‑resistant strains
Antioxidant lead optimization
Radical scavenging capacity (ABTS, FRAP, ORAC)
Cytotoxicity screening in normal fibroblast models
High‑temperature processing
Elevated melting point
Compatibility with hot‑melt extrusion and melt granulation

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